molecular formula C19H20O2 B14473457 3-Ethyl-2,6-diphenyloxan-4-one CAS No. 67405-30-5

3-Ethyl-2,6-diphenyloxan-4-one

Cat. No.: B14473457
CAS No.: 67405-30-5
M. Wt: 280.4 g/mol
InChI Key: WOHVPMIOSALYON-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-diphenyloxan-4-one is an organic compound belonging to the class of oxanones It features a six-membered ring with oxygen and a ketone group, along with ethyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6-diphenyloxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-diphenylhexan-4-one with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-diphenyloxan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-Ethyl-2,6-diphenyloxan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6-diphenyloxan-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate receptors related to cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenyl-4H-pyran-4-one: Similar structure but with a different ring system.

    3-Ethyl-2,6-diphenylpyran-4-one: Similar structure but with a pyran ring instead of an oxanone ring.

Uniqueness

3-Ethyl-2,6-diphenyloxan-4-one is unique due to its oxanone ring, which imparts distinct chemical and physical properties

Properties

CAS No.

67405-30-5

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

3-ethyl-2,6-diphenyloxan-4-one

InChI

InChI=1S/C19H20O2/c1-2-16-17(20)13-18(14-9-5-3-6-10-14)21-19(16)15-11-7-4-8-12-15/h3-12,16,18-19H,2,13H2,1H3

InChI Key

WOHVPMIOSALYON-UHFFFAOYSA-N

Canonical SMILES

CCC1C(OC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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